4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12ClNO3S2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been studied for potential antifungal properties. Some compounds in this class, including derivatives, have exhibited inhibitory effects against various fungal species, such as Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).
Antitumor Activity
This compound has also been investigated for its antitumor properties. Specific derivatives have shown moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to some of these compounds (Horishny & Matiychuk, 2020).
Aldose Reductase Inhibition
Another significant application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives of this compound have been found to be potent inhibitors of aldose reductase, offering potential therapeutic avenues for diabetes management (Kučerová-Chlupáčová et al., 2020).
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition
Derivatives of this compound have been identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which is associated with various human disorders. This suggests potential pharmaceutical applications in diseases where ASK1 is implicated (Volynets et al., 2013).
Protein Kinase Inhibition
Further research has been conducted on the synthesis of derivatives of this compound for inhibiting protein kinases. These studies have identified lead compounds with nanomolar inhibitor activity, which might be developed for neurological or oncological disorders where these kinases play a role (Bourahla et al., 2021).
Linear and Nonlinear Optical Properties
Some derivatives have been synthesized and characterized for their linear and nonlinear optical properties. These properties are essential for applications in photonics and optoelectronics (El-Ghamaz et al., 2018).
Properties
IUPAC Name |
4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFKDQDRDRLHV-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.